molecular formula C15H9F3N2OS B184763 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone CAS No. 81066-86-6

2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B184763
CAS RN: 81066-86-6
M. Wt: 322.31 g/mol
InChI Key: YUXDGVQAVUZOSI-UHFFFAOYSA-N
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Description

2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone is an organic compound with the molecular formula C10H6F3NOS2 . It is a part of the Thermo Scientific Chemicals product portfolio .


Synthesis Analysis

There is a reported synthesis of a similar compound, where a mixture of 2-thioxo-3-(3-trifluoromethyl phenyl)-4-thiazolidinone was refluxed with 4-carboxybenzaldehyde and a drop of piperidine in absolute ethanol .


Molecular Structure Analysis

The IUPAC name for this compound is 2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one . The molecular structure can be represented by the SMILES notation: FC(F)(F)C1=CC=CC(=C1)N1C(=O)CSC1=S .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 301.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 58.4±0.4 cm3, and it has a polar surface area of 64 Å2 .

Scientific Research Applications

Synthesis and Characterization

A new series of 2,3-disubstituted quinazolinones, including 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone, was synthesized to explore their potential bioactivities. These compounds underwent various reactions to yield derivatives that exhibited promising anti-inflammatory activities. This foundational research provides insight into the chemical versatility and potential therapeutic applications of these compounds (Mahmoud et al., 2012).

Biological Activities

The synthesized compounds, including variants of 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone, demonstrated significant analgesic activity. This activity was showcased through in vitro studies, highlighting the potential of these compounds in pain management applications (Osarumwense Peter Osarodion, 2023).

Antimicrobial and Antifungal Properties

Studies on derivatives of 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone revealed notable antimicrobial activity. This includes the synthesis of compounds from visnagenone or khellinone, leading to derivatives that displayed excellent growth inhibition of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Abu‐Hashem, 2018).

Antitumor Potential

The exploration of quinazolinone derivatives for antitumor properties is an active area of research. Compounds synthesized from 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone and related structures were evaluated for their cytotoxicity against cancer cell lines, showcasing the therapeutic potential of these compounds in oncology (Mohammadhosseini et al., 2017).

Analgesic and Anti-Inflammatory Activities

Further research into the pharmacological properties of 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone derivatives uncovered their analgesic and anti-inflammatory potential. This suggests their applicability in developing new therapies for managing pain and inflammation (Lakshmi et al., 2014).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)9-4-3-5-10(8-9)20-13(21)11-6-1-2-7-12(11)19-14(20)22/h1-8H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXDGVQAVUZOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230873
Record name 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone

CAS RN

81066-86-6
Record name NSC 209934
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Record name MLS003107244
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209934
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-THIOXO-3-(3-(TRIFLUOROMETHYL)PHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W4SU00GX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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